oxolane;trichlorochromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolane;trichlorochromium, also known as chromium (III) chloride tetrahydrofuran complex, is a coordination compound with the empirical formula C12H24Cl3CrO3. This compound is a complex of chromium (III) chloride with tetrahydrofuran (THF), a cyclic ether. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxolane;trichlorochromium typically involves the reaction of chromium (III) chloride with tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction can be represented as follows:
[ \text{CrCl}_3 + 3 \text{THF} \rightarrow \text{CrCl}_3(\text{THF})_3 ]
This reaction is usually conducted at room temperature, and the product is isolated by removing the solvent under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxolane;trichlorochromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state chromium complexes.
Reduction: It can be reduced to lower oxidation state chromium species.
Substitution: The tetrahydrofuran ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand substitution reactions often involve the use of excess ligand and are carried out under inert atmosphere to prevent unwanted side reactions.
Major Products
Oxidation: Higher oxidation state chromium complexes.
Reduction: Lower oxidation state chromium species.
Substitution: New chromium complexes with different ligands.
Scientific Research Applications
Oxolane;trichlorochromium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: It is used in the production of high-performance materials and as a precursor for other chromium-based compounds.
Mechanism of Action
The mechanism of action of oxolane;trichlorochromium involves coordination chemistry principles. The chromium center interacts with ligands through coordinate covalent bonds, leading to the formation of stable complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the chromium center facilitates the activation of substrates and the formation of reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Chromium (III) chloride: A simpler chromium complex without tetrahydrofuran ligands.
Chromium (III) acetylacetonate: A chromium complex with acetylacetonate ligands.
Chromium (III) tris (2,2,6,6-tetramethyl-3,5-heptanedionate): Another chromium complex with different ligands.
Uniqueness
Oxolane;trichlorochromium is unique due to its coordination with tetrahydrofuran, which imparts specific solubility and reactivity properties. This makes it particularly useful in reactions where tetrahydrofuran acts as a solvent or ligand, providing distinct advantages over other chromium complexes.
Properties
Molecular Formula |
C12H24Cl3CrO3 |
---|---|
Molecular Weight |
374.7 g/mol |
IUPAC Name |
oxolane;trichlorochromium |
InChI |
InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
CYOMBOLDXZUMBU-UHFFFAOYSA-K |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.